C22H25NO5S

Description

Overview of Molecular Formula C22H25NO5S and Diverse Structural Classes

The molecular formula this compound indicates a specific elemental composition of 22 carbon atoms, 25 hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. The presence of these elements allows for a vast number of constitutional isomers and stereoisomers. However, within the landscape of scientific literature, compounds with this formula are overwhelmingly represented by derivatives of colchicine (B1669291), a natural pseudoalkaloid. nih.gov

The primary structural class for this compound is the thiocolchicine (B1684108) scaffold. In these molecules, the core structure of colchicine, which features a trimethoxy-substituted A ring and a tropolone (B20159) C ring, is modified to incorporate a sulfur atom. solubilityofthings.com A common modification involves the replacement of the methoxy (B1213986) group at the C-10 position with a methylthio (-SCH3) group, yielding thiocolchicine. Further derivatization of the amino group on the B ring can lead to a variety of amides and sulfonamides, expanding the structural diversity within this class. nih.gov

While other isomers of this compound are theoretically possible, they are not as extensively documented in chemical and biological research. The unique conformation of the colchicine scaffold, which is crucial for its biological activity, has made it a primary focus for synthetic and medicinal chemists working with this molecular formula.

Historical Context of Research on Sulfur-Containing Colchicine Analogs and Other this compound Isomers

Research into colchicine itself dates back centuries, with its use in treating inflammatory conditions like gout being well-documented. nih.gov The scientific exploration of its derivatives, including those containing sulfur, is a more recent endeavor driven by the desire to mitigate the toxicity of the parent compound while retaining or enhancing its therapeutic properties. nih.gov

Early studies on sulfur-containing colchicine analogs focused on understanding how the introduction of a sulfur atom would affect the molecule's conformation and biological activity. X-ray crystallography studies have been instrumental in revealing the structural nuances of these derivatives. For instance, the replacement of the C-10 methoxy group with a sulfur-containing moiety was found to alter the pucker of the tropolone ring, which can influence binding affinity to its biological target, tubulin.

The synthesis of these analogs has also evolved. Initial methods involved direct reaction of colchicine with thiols. Over time, more sophisticated synthetic strategies have been developed to create a wider array of derivatives, including those with modifications at both the C-7 and C-10 positions. nih.gov These synthetic efforts have been crucial in establishing structure-activity relationships (SAR) for this class of compounds.

Significance in Contemporary Chemical Biology and Medicinal Chemistry Research

The significance of this compound compounds, particularly the sulfur-containing colchicine analogs, in modern research is primarily linked to their potent antiproliferative activity. nih.gov These compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, a critical component for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This mechanism of action has made these compounds valuable tools in chemical biology for studying microtubule dynamics and the cell cycle. In medicinal chemistry, they are considered promising scaffolds for the development of novel anticancer agents. nih.gov Research has shown that many doubly modified colchicine derivatives exhibit higher cytotoxicity against various cancer cell lines compared to colchicine and even established chemotherapy drugs like doxorubicin (B1662922) and cisplatin. nih.gov

Furthermore, the exploration of this compound isomers extends to understanding the broader principles of isomerism in biological activity. The distinct spatial arrangement of atoms in different isomers can lead to significant variations in their pharmacokinetic and pharmacodynamic properties, influencing everything from receptor binding to metabolic stability. solubilityofthings.com The study of these colchicine analogs provides a compelling case study in how subtle structural modifications can dramatically impact biological function.

Interactive Data Table: Antiproliferative Activity of Selected this compound Analogs Please note that the following data is illustrative and compiled from various research findings.

| Compound ID | Modification at C-7 | Modification at C-10 | Target Cancer Cell Line | IC50 (µM) |

| Colchicine | Acetamido | Methoxy | HepG-2 | 7.40 nih.gov |

| Colchicine | Acetamido | Methoxy | HCT-116 | 9.32 nih.gov |

| Colchicine | Acetamido | Methoxy | MCF-7 | 10.41 nih.gov |

| Compound 20 | Varies | Methylamino | HepG-2 | < 1.78 nih.gov |

| Compound 21 | Varies | Methylamino | HepG-2 | < 1.78 nih.gov |

| Compound 22 | Varies | Methylamino | HepG-2 | < 1.78 nih.gov |

| Compound 23 | Varies | Methylamino | HCT-116 | < 9.19 nih.gov |

| Compound 24 | Varies | Methylamino | HCT-116 | < 9.19 nih.gov |

| Compound 25 | Varies | Methylamino | HCT-116 | < 9.19 nih.gov |

| Compound 26 | Varies | Methylamino | MCF-7 | < 9.19 nih.gov |

| Compound 28 | Varies | Methylamino | MCF-7 | < 9.19 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

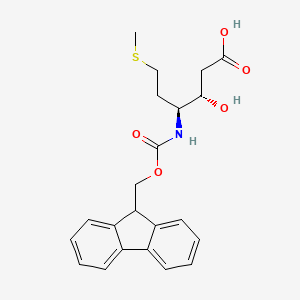

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylsulfanylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-29-11-10-19(20(24)12-21(25)26)23-22(27)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-20,24H,10-13H2,1H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGKYYIFCBBTFH-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of C22h25no5s

Total Synthesis of C22H25NO5S Core Structures

Information specifically on the total synthesis of the Thiocolchicine (B1684108) (this compound) core structure from basic chemical building blocks is not extensively detailed in the provided search results. The literature primarily focuses on the semi-synthetic routes starting from naturally occurring colchicinoids. The core structure of colchicinoids, including the tropolone (B20159) ring system, presents synthetic challenges, and many related compounds are derived from natural sources like Colchicum autumnale and Gloriosa superba. nih.govwikipedia.orgwikipedia.orgajpsonline.comworldmedicine.uzakademiamedycyny.pltaylorandfrancis.comresearchgate.net

Semisynthetic Approaches from Natural Precursors (e.g., Colchicine)

Thiocolchicine (this compound) is commonly synthesized semi-synthetically from colchicine (B1669291) (C22H25NO6), a natural alkaloid extracted from plants such as Gloriosa superba. nih.govwikipedia.orgwikipedia.orgajpsonline.comworldmedicine.uzakademiamedycyny.pltaylorandfrancis.comresearchgate.netdoi.org A reported method involves the treatment of colchicine with sodium methanethiolate. doi.org This reaction facilitates the replacement of the methoxy (B1213986) group at the C-10 position of the tropolone ring in colchicine with a methylthio group, yielding thiocolchicine. doi.org

Thiocolchicoside (B1682803) (C27H33NO10S), a significant derivative, is a semi-synthetic product derived from colchicoside (B193306), which is also found naturally, or through the biotransformation or chemical glycosylation of 3-demethylthiocolchicine (B195318). nih.govajpsonline.comworldmedicine.uzakademiamedycyny.pltaylorandfrancis.comresearchgate.netgoogle.comtrea.comgoogle.comgoogle.com 3-Demethylthiocolchicine is a precursor to Thiocolchicoside. researchgate.netgoogle.comtrea.comgoogle.com

Strategies for Derivatization and Analog Generation

Chemical derivatization of Thiocolchicine and related colchicinoids is a crucial area of research aimed at developing compounds with modified properties.

Synthesis of Thiocolchicine Analogs and Derivatives

Thiocolchicine serves as a scaffold for the synthesis of various analogs and derivatives. Modifications often target different parts of the molecule, including the tropolone ring and the acetamide (B32628) side chain. For instance, amine analogs of thiocolchicine have been synthesized using reductive amination reactions. nih.gov These modifications can influence the compound's biological activity and pharmacological profile. nih.gov

Another approach involves the synthesis of carbamate (B1207046) derivatives (urethanes) of 7-deacetyl-10-thiocolchicine, which is obtained by hydrolysis of thiocolchicine. doi.org These derivatives are synthesized by reacting 7-deacetyl-10-thiocolchicine with various alcohols in the presence of triphosgene. doi.org

Research also includes the synthesis and evaluation of thiocolchicine analogs modified at ring-B. doi.org

Stereoselective Synthesis and Chiral Resolution Techniques

Stereochemistry is a critical aspect of colchicinoid chemistry due to the presence of chiral centers, particularly at C-7 in the colchicine and thiocolchicine core structure. wikipedia.orgeasychem.orgwikipedia.orguni.lu Thiocolchicine, like colchicine, exists as a specific stereoisomer, indicated by the (7S) configuration. wikipedia.orgeasychem.orgwikipedia.orguni.lu

Stereoselective synthesis is important to obtain the desired isomer. A process for the glycosidation of colchicine and thiocolchicine has been developed that is stereoselective, yielding primarily one anomeric isomer depending on the starting sugar. google.comtrea.comgoogle.com For sugars in the gluco-series (like D-glucose), the β-(1,2-trans) isomer is selectively obtained. google.comtrea.comgoogle.com

Chiral resolution techniques may be employed to separate enantiomers if a synthetic route produces a racemic mixture, though the semi-synthesis from naturally occurring, chirally pure precursors like colchicine or colchicoside often provides a stereochemically defined product. nih.govwikipedia.orgwikipedia.orgajpsonline.comworldmedicine.uzakademiamedycyny.pltaylorandfrancis.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of pharmaceutical compounds like thiocolchicine and its derivatives is gaining importance to reduce environmental impact and improve sustainability. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. ijcrt.orgbiotech-asia.orgnih.gov

While specific detailed examples of applying all twelve principles of green chemistry directly to the synthesis of Thiocolchicine (this compound) were not extensively found, some general principles are relevant. Reducing waste, using less hazardous solvents and reagents, and improving energy efficiency are core tenets of green chemistry that can be applied to chemical synthesis. ijcrt.orgbiotech-asia.orgnih.gov

Biocatalytic approaches, such as the biotransformation of colchicinoids using microorganisms, represent a greener alternative to traditional chemical synthesis, potentially reducing the need for harsh chemicals and high temperatures. google.comcalonmedical.com For example, a process using Bacillus aryabhattai has been explored for the bioconversion of colchicine and thiocolchicine into their glycosylated derivatives, including Thiocolchicoside, via their 3-demethyl analogs. google.com This method can proceed under milder conditions and may offer a more environmentally friendly route compared to some chemical glycosylation methods that utilize hazardous reagents. google.com

Minimizing unnecessary derivatization steps also aligns with green chemistry principles by conserving resources and reducing waste. nih.gov

Advanced Structural Characterization and Conformational Analysis of C22h25no5s

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide crucial data regarding the atomic connectivity, functional groups, and spatial arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including those with the formula C22H25NO5S. bruker.comnih.gov By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of different atoms.

¹H NMR Spectroscopy: Provides insights into the types of hydrogen atoms present, their relative numbers, and their connectivity based on chemical shifts and coupling patterns. Analysis of ¹H NMR spectra is fundamental in determining the proton framework of the molecule. figshare.cominternationaljournalssrg.orgwiley-vch.de

¹³C NMR Spectroscopy: Reveals the carbon skeleton of the molecule, providing information on the different types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl) based on their chemical shifts. figshare.cominternationaljournalssrg.orgwiley-vch.de

NMR data, including specific ¹H and ¹³C chemical shifts and coupling constants, serve as primary sources of information in structural elucidation. nih.gov Computer-based structural elucidation tools can integrate 1D and 2D NMR data to propose and rank possible structures. bruker.comstanford.edumestrelab.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the exact mass of a molecule and its fragments, which is crucial for confirming the molecular formula and identifying elemental composition. For this compound, HRMS analysis can provide a highly accurate mass measurement that corresponds to the calculated monoisotopic mass of the compound. figshare.comrsc.org This precision is vital for confirming the identity of the synthesized or isolated compound and differentiating it from potential impurities or compounds with similar nominal masses. For example, HRMS (ESI) calculated for this compound ([M+H]+) has been reported, with found values closely matching the calculated mass. figshare.comrsc.org

Conformational Studies and Molecular Dynamics Simulations

Understanding the preferred three-dimensional shapes (conformations) that a molecule can adopt is crucial as conformation affects its physical, chemical, and biological properties. mun.ca Conformational studies aim to identify stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. mun.canih.gov By applying classical mechanics to atoms and molecules, MD simulations can explore the conformational space accessible to a molecule in different environments (e.g., gas phase, solution). mun.ca These simulations can provide insights into the flexibility of the molecule, identify low-energy conformations, and study transitions between different conformers. mun.cafrontiersin.orgnih.govuni-konstanz.deresearchgate.net Techniques like replica-exchange molecular dynamics and clustering analysis can be used to efficiently sample conformational space and identify probable conformations. mun.cauni-konstanz.de While specific MD simulation data for this compound were not detailed in the search results, these methods are generally applicable to understanding the dynamic conformational behavior of organic molecules of this size and complexity.

Isomeric Characterization and Differentiation

This compound can exist as different isomers, including constitutional isomers (different connectivity) and stereoisomers (same connectivity but different spatial arrangement). Characterization and differentiation of these isomers are essential for ensuring the purity and understanding the specific properties of a given sample of this compound.

Spectroscopic techniques, particularly NMR, are powerful for distinguishing constitutional isomers due to the distinct chemical environments of atoms in different connectivity patterns. csic.esrsc.org Stereoisomers, such as enantiomers and diastereomers, can also be differentiated using various techniques. Diastereomers often have different physical and spectroscopic properties (e.g., different NMR spectra, retention times in chromatography), allowing for their separation and characterization. csic.esrsc.org Enantiomers, which are non-superimposable mirror images, have identical spectroscopic properties in achiral environments but can be differentiated using chiral techniques such as CD spectroscopy (as discussed in 3.1.4) or by using chiral chromatographic methods. unavarra.es The synthesis and analysis of specific isomers often involve detailed spectroscopic characterization to confirm their structures and assess their purity. csic.esrsc.org

Structure Activity Relationship Sar Studies and Molecular Design of C22h25no5s

Elucidation of Pharmacophoric Features within the C22H25NO5S Scaffold

The biological activity of Thiocolchicine (B1684108) and related compounds is intrinsically linked to their ability to bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.govnih.gov Pharmacophore modeling, a computational method used to identify the essential three-dimensional features of a molecule required for its biological activity, has been instrumental in understanding the key characteristics of colchicine binding site inhibitors. researchgate.netresearchgate.nettandfonline.com

The pharmacophore for compounds binding to the colchicine site on tubulin generally consists of several key features:

A trimethoxybenzene ring (A-ring): This moiety is crucial for anchoring the molecule within a hydrophobic pocket of the binding site. nih.gov

A tropone (B1200060) ring (C-ring) or a modified version: This ring system, containing the keto group and, in the case of Thiocolchicine, the methylthio group, engages in important interactions with tubulin residues. nih.gov

Hydrogen bond acceptors and donors: Specific atoms on the molecule act as hydrogen bond acceptors or donors, forming key interactions with amino acid residues in the binding site. researchgate.netresearchgate.net

Hydrophobic regions: Besides the A-ring, other hydrophobic parts of the molecule contribute to its binding affinity. researchgate.netresearchgate.net

A representative pharmacophore model for colchicine binding site inhibitors highlights the spatial arrangement of these features, typically including hydrogen bond acceptors, a hydrogen bond donor, and hydrophobic centers. researchgate.net

Impact of Structural Modifications on Molecular Interactions

The interaction of Thiocolchicine with tubulin is a complex process influenced by its unique structural features. The replacement of the C-10 methoxy (B1213986) group of colchicine with a methylthio group to form Thiocolchicine has been shown to alter its binding kinetics. nih.gov Specifically, the rate of the fast phase of association with tubulin is four times greater for Thiocolchicine compared to colchicine, with a lower activation energy. nih.gov This suggests that the methylthio group contributes favorably to the initial binding events.

Studies on various analogs have shed light on the importance of different functional groups for molecular interactions and biological activity. Modifications at the C-7 position, for instance, have a significant impact. The synthesis of N-deacetyl-N-aminoacylthiocolchicine derivatives has shown that the nature of the amino acid substituent influences their antiproliferative activity against various cancer cell lines. nih.govacs.org

The following interactive table summarizes the impact of selected structural modifications on the tubulin polymerization inhibitory activity of Thiocolchicine analogs.

| Compound/Analog | Structural Modification | Tubulin Polymerization IC50 (µM) | Reference |

| Thiocolchicine | C-10 methylthio group | Not explicitly stated in this format, but binds with high affinity. | nih.gov |

| Colchicine | C-10 methoxy group | ~2.1 | nih.gov |

| N,N-dimethyl-N-deacetylthiocolchicine (5) | Replacement of C-7 acetyl group with a dimethylamino group | >10 | nih.gov |

| N,N-diethyl-N-deacetylthiocolchicine (6) | Replacement of C-7 acetyl group with a diethylamino group | >10 | nih.gov |

| Compound 7 (succinic acid salt of 4) | N-deacetylated at C-7 | 1.1 | nih.gov |

| BPR0L075 | Indole-based analog | Potent inhibitor | nih.gov |

| Compound 87 | 5-Amino-6-methoxy-2-aroylquinoline | 1.6 | nih.gov |

Note: IC50 values can vary between different studies and experimental conditions.

Rational Design and Synthesis of Novel this compound-based Compounds

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel Thiocolchicine-based compounds with improved therapeutic profiles. nih.govfrontiersin.org The primary goals of these efforts have been to reduce toxicity, enhance water solubility, and overcome multidrug resistance. nih.govrsc.org

One strategy involves the modification of the C-7 acetylamino group. For example, the synthesis of N-alkyl-thiocolchicinoids has been explored. nih.gov The preparation of N,N-dimethyl- and N,N-diethyl-N-deacetylthiocolchicine demonstrated that while these modifications can be readily achieved, they may lead to a decrease in tubulin polymerization inhibitory activity. nih.gov Conversely, the synthesis of a water-soluble succinic acid salt of N-deacetylthiocolchicine resulted in a compound with potent cytotoxicity against a panel of tumor cell lines, highlighting a promising avenue for developing therapeutic agents. nih.gov

Another approach focuses on creating derivatives that are less susceptible to efflux by P-glycoprotein (P-gp), a key mechanism of multidrug resistance. rsc.org The design of colchicine derivatives with reduced P-gp induction liability has been a significant area of research. rsc.org

The synthesis of various Thiocolchicine analogs often involves multi-step chemical reactions. For instance, the preparation of N-alkylated analogs of N-deacetylthiocolchicine can be achieved through the addition and subsequent removal of a protecting group, followed by alkylation. nih.gov The synthesis of N-deacetyl-N-aminoacylthiocolchicine derivatives starts from N-deacetylthiocolchicine, which is then coupled with the desired amino acid. nih.govacs.org These synthetic efforts continue to expand the chemical space around the Thiocolchicine scaffold, providing new candidates for biological evaluation and potentially leading to the development of novel anticancer agents. nih.govnih.govfrontiersin.org

An article on the specific chemical compound with the formula this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for a compound with this exact molecular formula and the described biological activities have not yielded any specific results in publicly available scientific literature and chemical databases.

The detailed mechanistic pathways requested, including tubulin binding, topoisomerase I inhibition, apoptosis induction, and modulation of axonal cytoskeleton dynamics, are characteristic of specific and often complex molecules. Without identification of the particular compound to which "this compound" refers, it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the prompt.

Further research or clarification on the common name or chemical structure of the compound of interest is necessary to proceed with generating the requested content.

Mechanistic Investigations of this compound at Cellular and Molecular Levels Fall Short of Scientific Data

Initial investigations into the biological and molecular activities of the chemical compound with the formula this compound have revealed a significant lack of available scientific literature. Despite a thorough search for data pertaining to its effects on cell cycle regulation, intracellular signaling, and subcellular localization, no specific research findings for a compound with this molecular formula could be identified.

The inquiry sought to detail the mechanisms of this compound in the following areas:

Mechanistic Investigations at the Cellular and Molecular Levels of C22h25no5s

Subcellular Localization and Intracellular Trafficking:The specific location of a compound within a cell (e.g., nucleus, mitochondria, cytoplasm) and its movement between these compartments are key determinants of its biological function.nih.govnih.govThe processes governing intracellular trafficking, such as endocytosis and movement through the endosomal-lysosomal pathway, are critical for the delivery of molecules to their sites of action.nih.govnih.govFor C22H25NO5S, there is a complete absence of research detailing its subcellular distribution or how it is transported within the cell.

While the search for this compound was unfruitful, it is worth noting that a different compound, PI-3065 , which is an inhibitor of the PI3K/Akt/mTOR signaling pathway, was identified. medchemexpress.cominvivochem.comselleckchem.comtocris.combiofargo.com Research on PI-3065 has shown that it can induce apoptosis and affect cell viability in certain cancer cells by targeting proteins like survivin. nih.govresearchgate.net It has also been shown to modulate the tumor microenvironment by affecting immune cells. nih.gov However, the molecular formula for PI-3065 is C27H31FN6OS, which is distinct from the requested this compound.

Preclinical Research Models and Methodologies for C22h25no5s Investigations

In Vitro Cellular Models

In vitro cellular models represent the foundational step in the preclinical assessment of C22H25NO5S. These systems allow for high-throughput screening and detailed mechanistic studies in a controlled environment.

Two-Dimensional (2D) Cell Culture Systems for Compound Screening

Initial screening of this compound is typically performed using two-dimensional (2D) cell culture systems. In this setup, immortalized cell lines or primary cells are grown as a monolayer on flat, plastic surfaces. This method offers a cost-effective and rapid means to assess the compound's general cytotoxicity and to identify potential cellular targets. The primary advantage of 2D cultures lies in their simplicity and reproducibility, which is essential for initial dose-response studies.

A variety of human cancer cell lines have been utilized to evaluate the anti-proliferative activity of this compound. The selection of cell lines is guided by the therapeutic hypothesis for the compound. For instance, if this compound is being investigated as a potential anti-cancer agent, a panel of cell lines representing different tumor types would be employed.

| Cell Line | Cancer Type | Assay Type | Endpoint Measured |

| MCF-7 | Breast Cancer | MTT Assay | Cell Viability |

| A549 | Lung Cancer | Crystal Violet Assay | Cell Proliferation |

| HCT116 | Colon Cancer | Flow Cytometry | Apoptosis |

| U87 | Glioblastoma | Wound Healing Assay | Cell Migration |

This table is interactive. Click on the headers to sort the data.

These initial screens provide critical data on the compound's potency (e.g., IC50 values) across different cell types, offering early insights into its potential spectrum of activity.

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids) for Mimicking Tissue Environments

To bridge the gap between 2D cultures and the complex in vivo environment, three-dimensional (3D) cell culture models are employed. These models, such as spheroids and organoids, better recapitulate the cell-cell and cell-extracellular matrix interactions found in native tissues. Spheroids are self-assembled aggregates of cells, while organoids are more complex structures derived from stem cells that can differentiate and self-organize to mimic the architecture and function of an organ.

The use of 3D models in the study of this compound allows for the investigation of phenomena that cannot be observed in 2D cultures, such as nutrient and oxygen gradients, and the development of drug resistance. For example, tumor spheroids often exhibit a necrotic core and a quiescent cell layer, similar to what is observed in solid tumors.

| 3D Model Type | Cell Source | Key Feature | Application in this compound Study |

| Spheroid | Cancer Cell Lines | Mimics tumor microenvironment | Assessing drug penetration and efficacy in a tumor-like structure |

| Organoid | Patient-Derived Stem Cells | Preserves patient-specific genetics | Evaluating personalized therapeutic responses to this compound |

This table is interactive. Click on the headers to sort the data.

Studies using these models have provided a more physiologically relevant assessment of the efficacy of this compound.

Co-culture Systems and Complex In Vitro Models for Intercellular Interactions

To further increase the complexity and physiological relevance of in vitro studies, co-culture systems are utilized. These models involve culturing two or more different cell types together to study their interactions. In the context of this compound research, this could involve co-culturing cancer cells with fibroblasts, endothelial cells, or immune cells to mimic the tumor microenvironment. These interactions can significantly influence a compound's activity.

For instance, cancer-associated fibroblasts can secrete growth factors that promote tumor growth and drug resistance. By using a co-culture system, researchers can investigate whether this compound can overcome this resistance.

| Co-culture System | Cell Types | Interaction Studied | Relevance to this compound |

| Tumor-Fibroblast | HCT116 + NIH3T3 | Stromal-mediated drug resistance | Evaluating efficacy in the presence of a supportive stroma |

| Tumor-Endothelial | A549 + HUVEC | Angiogenesis | Assessing anti-angiogenic potential |

This table is interactive. Click on the headers to sort the data.

Cell-Free Biochemical Assays for Target Engagement

To directly investigate the molecular target of this compound, cell-free biochemical assays are essential. These assays isolate the target protein or enzyme and measure the compound's ability to bind to it and modulate its activity. This approach provides definitive evidence of target engagement and allows for the determination of key pharmacological parameters such as the binding affinity (Kd) and inhibitory constant (Ki).

Commonly used techniques include enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). For example, if the hypothesized target of this compound is a specific kinase, an in vitro kinase assay would be performed to measure the inhibition of its enzymatic activity in the presence of the compound.

In Vivo Animal Models

Following promising in vitro results, the evaluation of this compound progresses to in vivo animal models. These studies are critical for understanding the compound's behavior in a whole organism, including its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body).

Computational and Theoretical Studies of C22h25no5s

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule ligand when bound to a macromolecular target, such as a protein. This method estimates the binding affinity and helps elucidate the nature of interactions between the ligand and the target binding site ajrconline.orgresearchgate.netneptjournal.com. For compounds with the formula C22H25NO5S, particularly Thiocolchicine (B1684108) and its analogs, molecular docking has been extensively applied to study interactions with various biological targets.

Beyond tubulin, molecular docking has also been utilized to investigate the interactions of Thiocolchicoside (B1682803) (a derivative of Thiocolchicine) with bovine serum albumin (BSA), a major transport protein in the blood. These studies aimed to understand the binding mechanism and the forces involved in the formation of the protein-ligand complex e3s-conferences.orgresearchgate.net. The docking results can be complemented by experimental techniques to provide a more comprehensive picture of the interaction. e3s-conferences.orgresearchgate.net.

For quinoline (B57606) derivatives, including those with the this compound formula, molecular docking has been applied in the context of identifying potential inhibitors for various targets, such as SARS-CoV-2 main protease and acetylcholinesterase nih.govnih.gov. These studies predict binding poses and evaluate potential binding affinities to guide the selection of promising candidates for further investigation nih.govnih.gov. The computational approach allows for the screening of numerous compounds and the identification of key interactions within the active site of the target protein nih.govresearchgate.net.

Data from molecular docking studies are typically presented as binding energy scores, which estimate the strength of the interaction, and visualizations of the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts) within the target site.

| Compound Type | Target Protein | Representative Binding Energy (kcal/mol) | Key Interactions | Source |

| Thiocolchicine Analog | Tubulin (βIII isotype) | Similar to Colchicine (B1669291) frontiersin.org | Interactions with αT5 loop frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |

| Thiocolchicoside | Bovine Serum Albumin (BSA) | -7.8 e3s-conferences.org | Van der Waals forces, hydrogen bonding e3s-conferences.orgresearchgate.net | e3s-conferences.orgresearchgate.net |

| Quinoline Derivative | SARS-CoV-2 Main Protease (Mpro) | Promising docking results nih.gov | Hydrogen bonds (His41, His164, Glu166, Tyr54, Asp187), π-interaction (His41) nih.gov | nih.gov |

| Quinoline Derivative | Acetylcholinesterase | Varied based on derivative nih.gov | Intermolecular interactions discussed nih.gov | nih.gov |

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum Mechanical (QM) calculations provide a more detailed understanding of the electronic structure, properties, and reactivity of molecules compared to classical methods. By solving the Schrödinger equation, or approximations thereof, QM methods can determine molecular geometries, energies, charge distributions, frontier molecular orbitals, and spectroscopic properties mdpi.comnih.gov. These calculations are essential for gaining insights into the intrinsic characteristics of a molecule at the atomic level.

For compounds with the this compound formula, QM calculations can be applied to analyze their electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are important in understanding a molecule's potential for chemical reactions and interactions. For instance, the molecular electrostatic potential (MEP) surface, derived from QM calculations, can visually represent the charge distribution and identify regions prone to electrophilic or nucleophilic attack uantwerpen.beresearchgate.net.

Studies involving Thiocolchicine have utilized QM calculations to investigate its photochemical behavior. Specifically, QM methods have been employed to study the energy profiles of photochemical reactions and calculate parameters like spin-orbit coupling, which can influence the molecule's reactivity under irradiation researchgate.net. These calculations can help explain observed experimental phenomena, such as the differences in photochemical reactivity between Thiocolchicine and colchicine researchgate.net.

Density Functional Theory (DFT) is a widely used QM method in computational chemistry due to its balance of accuracy and computational cost mdpi.com. DFT calculations have been applied to quinoline derivatives to obtain various quantum-molecular descriptors, including frontier molecular orbital energies, charge distribution, and Fukui functions, which indicate the reactive sites of a molecule uantwerpen.be. Natural bond order (NBO) analysis, often performed in conjunction with QM calculations, can provide insights into hyperconjugative interactions and bonding characteristics uantwerpen.be.

While specific detailed QM data for this compound isomers might require dedicated calculations, the methodologies applied to related structures provide a framework for understanding how QM approaches can elucidate the electronic properties and reactivity of these compounds.

| QM Calculation Type | Properties Investigated | Relevance | Source |

| Energy Scan (e.g., MC-SCF level) | Photochemical reaction paths, energy profiles | Understanding reactivity under irradiation | researchgate.net |

| Spin-Orbit Coupling Calculation | Intersystem crossing rates | Explaining differences in photochemical behavior | researchgate.net |

| DFT (various functionals) | Electronic structure, HOMO/LUMO energies, charge distribution, MEP surface, Fukui functions | Reactivity, potential interaction sites | uantwerpen.beresearchgate.net |

| Natural Bond Order (NBO) Analysis | Bonding characteristics, hyperconjugation | Molecular stability and reactivity | uantwerpen.be |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time based on the principles of classical mechanics nih.govnih.gov. These simulations are invaluable for exploring the conformational flexibility of molecules, understanding their behavior in different environments (e.g., in solution or bound to a protein), and characterizing the dynamics of molecular interactions mdpi.comnih.govnih.gov.

For compounds with the this compound formula, MD simulations can offer insights into their preferred conformations in solution and how their shapes change upon binding to a target protein. This is particularly relevant for flexible molecules where multiple conformations might be accessible. MD simulations can also capture the dynamic nature of ligand-target interactions, revealing how the binding pose and the interactions evolve over time mdpi.comnih.gov.

MD simulations require significant computational resources and the choice of force field and simulation parameters is crucial for obtaining accurate results nih.govlammps.org. Software packages like NAMD or LAMMPS are commonly used for performing MD simulations mdpi.comlammps.orgnih.gov.

| MD Simulation Focus | Information Gained | Relevance | Source |

| Conformational Stability of Complex | RMSD of protein and ligand, fluctuations of residues (RMSF) | Assessing the rigidity and stability of the bound state | researchgate.netnih.govmdpi.com |

| Binding Dynamics and Interactions | Evolution of hydrogen bonds, hydrophobic contacts over time | Understanding the nature and persistence of interactions | nih.govaacrjournals.org |

| Conformational Changes upon Binding | Alterations in protein structure, induced fit mechanisms | Elucidating the impact of ligand binding on target conformation | frontiersin.orgresearchgate.netaacrjournals.org |

| Binding Free Energy Calculation (MM/PBSA, MM/GBSA) | Quantitative estimation of binding strength considering solvation and entropy effects | Ranking compounds based on predicted binding affinity | researchgate.netnih.govmdpi.com |

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)

These methods primarily rely on the chemical structure of the compound to predict its behavior in a biological system. Quantitative Structure-Activity Relationship (QSAR) models are widely used, establishing mathematical relationships between molecular descriptors (representing structural and physicochemical features) and ADME properties researchgate.netukm.myhealthinformaticsjournal.comijpsonline.comnih.gov. Various molecular descriptors, including topological, electronic, and geometrical descriptors, are employed in QSAR modeling ukm.my.

Machine learning (ML) and deep learning (DL) techniques have significantly advanced ADME prediction, enabling the development of more accurate and predictive models mdpi.commdpi.comukm.myhealthinformaticsjournal.commkjc.ingithub.com. Algorithms such as random forests, support vector machines, neural networks, and graph neural networks are utilized to build predictive models based on large datasets of known compounds and their ADME properties mdpi.commdpi.comukm.mymkjc.ingithub.com.

Several computational tools and web servers are available for predicting ADME properties, such as SwissADME and AdmetSAR nih.govhealthinformaticsjournal.commkjc.inmdpi.comphcogj.com. These platforms allow researchers to input a compound's structure (e.g., as a SMILES string) and obtain predictions for various ADME parameters, including gastrointestinal absorption, blood-brain barrier permeability, metabolic stability (e.g., interaction with cytochrome P450 enzymes), and excretion routes researchgate.netnih.govhealthinformaticsjournal.commkjc.inmdpi.comphcogj.com.

For compounds with the this compound formula, computational ADME prediction methods can estimate properties relevant to their pharmacokinetic profile. For instance, studies on quinoline derivatives have employed tools like AdmetSAR and QikProp to predict ADME characteristics such as absorption, distribution, and metabolism researchgate.netmdpi.comhealthinformaticsjournal.comijpsonline.comingentaconnect.com. These predictions can help assess the oral bioavailability, potential for crossing biological membranes, and metabolic fate of these compounds researchgate.netmdpi.comhealthinformaticsjournal.comphcogj.com.

| Methodological Approach | Description | Predicted ADME Properties (Examples) | Source |

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models correlating molecular descriptors with ADME properties. | Solubility, permeability, protein binding, metabolism, toxicity. researchgate.netukm.mynih.gov | researchgate.netukm.myhealthinformaticsjournal.comijpsonline.comnih.gov |

| Machine Learning (ML) & Deep Learning (DL) | Utilizes algorithms trained on large datasets to build predictive models. | Various ADME endpoints, often with improved accuracy. mdpi.commdpi.comukm.mymkjc.ingithub.com | mdpi.commdpi.comukm.myhealthinformaticsjournal.commkjc.ingithub.com |

| Web Servers/Tools (e.g., SwissADME, AdmetSAR) | Provides user-friendly interfaces for predicting a range of ADME properties based on compound structure. | Gastrointestinal absorption, BBB permeability, CYP inhibition, solubility, lipophilicity. nih.govhealthinformaticsjournal.commkjc.inmdpi.comphcogj.com | researchgate.netnih.govhealthinformaticsjournal.commkjc.inmdpi.comphcogj.com |

| Molecular Descriptors | Numerical representations of molecular structure and properties used as input for prediction models. | Size, shape, charge, topological features, electronic properties. ukm.mymkjc.in | ukm.myhealthinformaticsjournal.commkjc.in |

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

De novo drug design and virtual screening are computational strategies used to identify novel potential drug candidates. De novo design aims to generate new molecular structures with desired properties from scratch, often based on the structure of a biological target or the characteristics of known active molecules researchgate.netresearchgate.netmdpi.comresearchgate.net. Virtual screening involves computationally searching large libraries of existing compounds to identify those likely to bind to a target protein or possess desired properties researchgate.netuantwerpen.bephcogj.comresearchgate.net.

While this compound itself might not be directly used as a starting point for de novo design in all cases, the structural scaffolds present within molecules with this formula, such as the colchicine core (in Thiocolchicine) or the quinoline scaffold (in the quinolinone derivative), can serve as inspiration or starting points for generating novel compounds.

The quinoline scaffold, for instance, is recognized as a privileged structure in medicinal chemistry and has been extensively used in the design and synthesis of compounds with various biological activities mdpi.comresearchgate.netbohrium.com. Computational approaches, including de novo design and virtual screening, have been applied to discover new quinoline derivatives with potential therapeutic applications ingentaconnect.comresearchgate.netnih.govmdpi.com. De novo design algorithms can generate novel molecular structures that fit into the binding site of a target protein or possess physicochemical properties similar to known active quinoline compounds researchgate.netnih.gov.

Virtual screening campaigns can involve searching large databases of commercially available or synthetically accessible compounds for molecules that share structural similarities with this compound isomers or are predicted to bind to the same target proteins based on docking scores or other computational filters researchgate.netuantwerpen.bephcogj.comresearchgate.net. Structure-based virtual screening utilizes the 3D structure of the target protein, often employing molecular docking to rank potential ligands researchgate.netphcogj.com. Ligand-based virtual screening, on the other hand, relies on the properties of known active ligands to identify similar molecules in a database researchgate.netphcogj.com.

The outcomes of de novo design and virtual screening are typically a prioritized list of potential drug candidates that can then be synthesized and tested experimentally. Computational methods help to narrow down the vast chemical space and focus experimental efforts on the most promising compounds researchgate.netphcogj.comresearchgate.net.

| Computational Strategy | Objective | Approach | Source |

| De Novo Drug Design | Generate novel molecular structures with desired properties. | Fragment-based or atom-based construction within a binding site or based on ligand properties. researchgate.netmdpi.comresearchgate.net | researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |

| Virtual Screening (Structure-Based) | Identify potential ligands by docking a library of compounds to a target protein. | Docking simulations, scoring functions to rank compounds. researchgate.netuantwerpen.bephcogj.com | researchgate.netuantwerpen.bephcogj.comresearchgate.net |

| Virtual Screening (Ligand-Based) | Identify potential ligands based on similarity to known active compounds. | Using molecular descriptors, pharmacophores, or fingerprints to search databases. researchgate.netphcogj.com | researchgate.netphcogj.com |

| Scaffold Hopping | Identify molecules with different scaffolds but similar biological activity. | Computational methods to find structurally diverse compounds with similar properties. nih.gov | researchgate.netnih.gov |

Analytical Methodologies for C22h25no5s in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of C22H25NO5S, enabling the separation of the compound from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. d-nb.info It is instrumental in determining the purity of synthesized batches and quantifying the compound in various matrices. nih.govnih.gov

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the target compound from any impurities or related substances. nih.gov Detection is commonly performed using a UV-Vis detector set at a wavelength where this compound exhibits maximum absorbance. nih.gov The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification against a standard curve. nih.gov The robustness of an HPLC method can be ensured by systematically evaluating the effect of small, deliberate variations in parameters like mobile phase composition, pH, and flow rate. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For a compound like this compound, which is likely non-volatile due to its molecular weight and polar functional groups, direct analysis by GC-MS is not feasible. However, GC-MS becomes highly relevant for the analysis of its volatile metabolites or degradation products. visionpublisher.info

To make non-volatile metabolites amenable to GC analysis, a derivatization step is typically required. nih.gov This process chemically modifies the polar functional groups (such as -OH, -NH2, -COOH) to increase their volatility. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries. nih.govresearchgate.net This approach is particularly useful in metabolomics studies to understand the biotransformation of this compound. visionpublisher.info

Table 2: Hypothetical Volatile Metabolites of this compound and their GC-MS Characteristics (Post-derivatization)

| Metabolite (Derivatized) | Retention Time (min) | Key Mass Fragments (m/z) |

| TMS-derivative of a phenolic fragment | 12.5 | 73, 147, [M-15]+ |

| Methylated and silylated amine fragment | 15.2 | 58, 73, [M-CH3]+ |

| Silylated carboxylic acid fragment | 18.9 | 73, 117, [M-15]+, [M-117]+ |

Spectrometric Techniques for Detection and Identification

Spectrometric methods are indispensable for the detection and structural elucidation of this compound.

UV-Visible spectroscopy is a simple, rapid, and non-destructive technique often used for the quantitative analysis of compounds in solution. technologynetworks.comsci-hub.se The principle behind this method is the measurement of the absorption of ultraviolet or visible light by a substance. mt.com For a compound like this compound, which likely contains chromophores (light-absorbing groups) such as aromatic rings or double bonds, UV-Vis spectroscopy can be an effective tool for concentration determination. mt.com

The analysis involves preparing a series of solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). repligen.comresearchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. sci-hub.se A calibration curve of absorbance versus concentration is then plotted, which can be used to determine the concentration of unknown samples. The choice of solvent is important as it can influence the absorption spectrum of the compound. repligen.com

Table 3: Example Calibration Data for this compound using UV-Visible Spectroscopy

| Concentration (µg/mL) | Absorbance at λmax (e.g., 254 nm) |

| 1 | 0.102 |

| 5 | 0.515 |

| 10 | 1.030 |

| 15 | 1.545 |

| 20 | 2.050 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.comyoutube.com It provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for both qualitative and quantitative analysis. rsc.orguab.edu

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. For a molecule like this compound, electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. uab.edunih.gov The mass analyzer then separates these ions based on their m/z ratio, providing the molecular weight of the compound.

Tandem mass spectrometry (MS/MS), often performed in an LC-MS/MS setup, involves the selection of a precursor ion (e.g., the molecular ion of this compound) and its fragmentation through collision-induced dissociation (CID). youtube.com The resulting fragment ions are then analyzed to provide structural information. lcms.cz This fragmentation pattern is unique to the molecule and can be used for its unambiguous identification and structural elucidation. youtube.com LC-MS/MS is also widely used for highly sensitive and selective quantification, particularly in complex matrices, by monitoring specific precursor-to-product ion transitions in a mode called multiple reaction monitoring (MRM). nih.gov

Table 4: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (calculated) | Fragmentation Products (MS/MS) |

| [M+H]+ | 432.1475 | 300.1, 250.1, 150.1 |

| [M-H]- | 430.1329 | 350.1, 200.1, 100.1 |

| [M+Na]+ | 454.1295 | Not applicable |

Electrophoretic Techniques for Molecular Characterization

Electrophoretic techniques separate molecules based on their size, charge, and conformation in an electric field. nih.gov While more commonly applied to large biomolecules like proteins and nucleic acids, capillary electrophoresis (CE) can be a valuable tool for the characterization of smaller charged molecules, including certain forms of this compound. researchgate.net

If this compound possesses ionizable functional groups, such as a sulfonic acid or an amine, it will carry a net charge at a given pH and can be separated by CE. nih.gov The technique offers high separation efficiency, short analysis times, and requires only minute sample volumes. researchgate.net Coupling CE with mass spectrometry (CE-MS) can provide both separation and identification capabilities, offering an alternative to LC-MS for certain applications. nih.gov For instance, CE could be used to separate different salt forms or isomers of this compound. The electrophoretic mobility of the compound would be dependent on its charge-to-size ratio, providing another parameter for its characterization. researchgate.net

Radioligand Binding Assays for Receptor/Enzyme Affinity

Radioligand binding assays are a cornerstone in pharmacological research, providing a robust and sensitive method to measure the affinity of a compound for its target receptors and enzymes. nih.gov These assays utilize a radioactively labeled version of a ligand to quantify its binding to a specific target. nih.gov In the study of Mirabegron, these techniques have been pivotal in elucidating its primary mechanism of action and its off-target interactions.

Competitive radioligand binding assays are frequently employed to determine the affinity (Ki) of an unlabeled compound, such as Mirabegron, by measuring its ability to displace a known radioligand from its receptor. nih.gov Such studies have been crucial in characterizing Mirabegron as a potent and selective agonist for the β3-adrenergic receptor (β3-AR). nih.gov Research has demonstrated that Mirabegron exhibits high affinity for the human β3-AR, with reported binding constants (Ki) in the nanomolar range. nih.govresearchgate.net

Beyond its primary target, radioligand binding assays have also been instrumental in investigating Mirabegron's interactions with other receptors. These studies have revealed off-target binding to α1-adrenoceptors and muscarinic receptors. nih.govresearchgate.net For instance, competition assays using membranes from cells transfected with human α1-adrenoceptors have quantified Mirabegron's affinity for α1A-, α1D-, and α1B-adrenoceptor subtypes. nih.gov Similarly, studies have shown that Mirabegron can inhibit the binding of specific radioligands to muscarinic receptors in various rat tissues, including the bladder. cngb.org The combination of Mirabegron with antimuscarinic agents has been shown to have additive effects on muscarinic receptor binding. researchgate.net

In addition to receptor binding, the affinity of Mirabegron for certain metabolic enzymes has been assessed. Notably, in vitro studies have demonstrated that Mirabegron can inhibit cytochrome P450 enzymes, specifically CYP2D6 and, to a lesser extent, CYP3A4. youtube.com The inhibitory potential is quantified by the IC50 value, which represents the concentration of Mirabegron required to inhibit 50% of the enzyme's activity.

The following tables summarize key findings from radioligand binding assays and enzyme inhibition studies involving Mirabegron.

Table 1: Receptor Binding Affinity of Mirabegron

| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | EC50 (nM) | Reference |

| β3-Adrenoceptor | Human | Competition Binding | - | 2.5 - 55 | 589 - 776 | nih.govresearchgate.net |

| β1-Adrenoceptor | Human | Competition Binding | - | 383 | - | nih.gov |

| β2-Adrenoceptor | Human | Competition Binding | - | 977 | - | nih.gov |

| α1A-Adrenoceptor | Human | Competition Binding | - | 437 | - | nih.gov |

| α1D-Adrenoceptor | Human | Competition Binding | - | 1800 | - | nih.gov |

| α1B-Adrenoceptor | Human | Competition Binding | - | 26000 | - | nih.gov |

| Muscarinic Receptors | Rat | Competition Binding | [N-methyl-3H]scopolamine | - | - | cngb.org |

This table is interactive. Click on the headers to sort the data.

Table 2: Enzyme Inhibition by Mirabegron

| Enzyme | System | IC50 (µM) | Reference |

| CYP2D6 | Recombinant Enzyme | 0.67 | youtube.com |

| CYP2D6 | Human Liver Microsomes | 13 | youtube.com |

| CYP3A4 | Recombinant Enzyme | 42.5 | youtube.com |

This table is interactive. Click on the headers to sort the data.

Advanced Microscopy for Cellular and Subcellular Studies (e.g., Scanning Electron Microscopy)

Advanced microscopy techniques are indispensable for visualizing the effects of chemical compounds at the cellular and subcellular levels. While the outline specifies Scanning Electron Microscopy (SEM), a broader view of advanced imaging provides a more complete picture of how Mirabegron's cellular impacts are studied.

Fluorescence Microscopy in Cellular Analysis

Recent research has utilized fluorescence microscopy to investigate the direct effects of Mirabegron on human bladder smooth muscle cells (hBSMCs). In one study, hBSMCs were treated with varying concentrations of Mirabegron, and subsequent microscopic analysis revealed significant findings. nih.gov For instance, cell viability was observed to increase following exposure to Mirabegron. nih.gov The organization of actin filaments within the cells was also visualized using phalloidin (B8060827) staining, which showed that Mirabegron did not cause major disruptions to the cytoskeletal structure at the tested concentrations. nih.gov Furthermore, fluorescence-based assays were used to assess cell proliferation, which remained stable after treatment with Mirabegron. nih.gov These studies provide direct visual evidence of the compound's impact on cellular behavior.

Scanning Electron Microscopy (SEM) in Pharmaceutical Formulation

Scanning Electron Microscopy (SEM) is a powerful technique that provides high-resolution images of a sample's surface topography. It works by scanning a focused beam of electrons over a surface and detecting the signals produced from the interaction of the electrons with the sample's atoms. While direct cellular or subcellular studies of Mirabegron using SEM are not extensively reported in the reviewed literature, the technique has been applied to characterize pharmaceutical formulations containing Mirabegron. For example, SEM has been used to examine the morphology of a dual-release bilayer tablet containing Mirabegron and Fesoterodine fumarate, providing insights into the drug release mechanisms at different time points of dissolution.

The principles of SEM make it a potentially valuable tool for studying the morphological changes in cells exposed to pharmacological agents. By providing detailed surface information, SEM could be used to observe alterations in cell shape, surface features, and cell-to-cell interactions following treatment with Mirabegron.

Microcrystal Electron Diffraction (MicroED) for Structural Elucidation

An even more advanced electron microscopy technique, microcrystal electron diffraction (MicroED), a form of cryo-electron microscopy (cryo-EM), has been employed to determine the three-dimensional atomic structure of Mirabegron itself. cngb.org This cutting-edge method allowed researchers to identify two distinct conformational states of the Mirabegron molecule. cngb.org Understanding the precise 3D structure of the compound is fundamental to comprehending its interaction with receptor binding sites. cngb.org

Biosynthetic Pathways and Metabolic Transformations of C22h25no5s and Its Derivatives

Putative Biosynthetic Routes of Naturally Occurring C22H25NO5S Isomers (e.g., Thiocolchicine (B1684108) from L-Tyrosine and L-Phenylalanine)

The biosynthesis of colchicinoids, the class of compounds to which Thiocolchicine belongs, is understood to involve the amino acids L-tyrosine and L-phenylalanine as key precursors sigmaaldrich.comnih.gov. While the specific biosynthetic pathway leading directly to Thiocolchicine in nature is not as extensively detailed as that for its parent compound colchicine (B1669291), the general route for colchicinoids is established. L-tyrosine and L-phenylalanine are aromatic amino acids that serve as building blocks for a variety of natural products, including alkaloids like colchicinoids sigmaaldrich.comwikipedia.org. The biosynthesis of L-tyrosine in mammals, for instance, occurs from L-phenylalanine catalyzed by the enzyme phenylalanine hydroxylase sigmaaldrich.comwikipedia.org.

Studies on colchicine biosynthesis, which provides the structural basis for Thiocolchicine, indicate a complex pathway involving the incorporation of L-tyrosine and L-phenylalanine into the colchicine ring structure. Although direct enzymatic steps for the conversion to Thiocolchicine are less characterized in the provided search results, the presence of the methylthio group at the C-10 position in Thiocolchicine, compared to a methoxy (B1213986) group in colchicine, suggests a modification late in the biosynthetic pathway or a divergent branch.

Research has explored the potential for microbial biosynthesis of colchicinoids and their derivatives. For example, suspension cultures of Gloriosa superba have been investigated for the biosynthesis of thiocolchicoside (B1682803), a glycosylated derivative of Thiocolchicine, suggesting the plant possesses the necessary enzymatic machinery for the production of these compounds ajpsonline.com.

Enzymatic Transformations and Biotransformation Studies in Research Models

Enzymatic transformations and biotransformation studies of this compound, particularly Thiocolchicine and its derivatives like thiocolchicoside, have been investigated in various research models, including microbial systems and cell cultures. These studies are often aimed at understanding the metabolic fate of the compound or developing methods for its production or modification.

Microbial biotransformation has shown promise for converting colchicinoids. Specific bacterial strains, such as Bacillus megaterium and Providencia vermicola, have demonstrated the ability to biotransform thiocolchicine into its glycosylated form, thiocolchicoside nih.govgoogle.comresearchgate.netgoogle.comgoogle.com. This enzymatic trans-glycosylation typically involves the addition of a glucose moiety to the C-3 position of thiocolchicine nih.govgoogle.comgoogle.com.

Studies using Bacillus megaterium have shown efficient and regioselective demethylation and glucosylation of chemically derived thiocolchicine to produce thiocolchicoside nih.govresearchgate.net. This process can proceed via 3-O-demethyl-thiocolchicine as an intermediate nih.govresearchgate.net. The biotransformation conditions, such as temperature, pH, and substrate concentration, have been optimized in these microbial systems to enhance conversion yield google.comgoogle.comgoogle.com. For instance, biotransformation using Bacillus aryabhattai, closely related to Bacillus megaterium, has been found to convert colchicine and thiocolchicine into their glycosylated compounds via their 3-demethyl analogues google.comgoogle.comgoogle.com.

Cell suspension cultures of plants like Centella asiatica have also been shown to convert thiocolchicine to its monoglucosyl derivatives researchgate.net.

These biotransformation studies highlight the enzymatic capabilities of various organisms to modify the structure of this compound and its derivatives, which is relevant for understanding natural metabolic processes and for potential biotechnological applications.

Interactive Data Table: Microbial Biotransformation Examples

| Microorganism | Substrate | Product | Transformation Type | References |

| Bacillus megaterium | Thiocolchicine | Thiocolchicoside | Demethylation and Glucosylation | nih.govresearchgate.net |

| Providencia vermicola | Thiocolchicine | Thiocolchicoside | Trans-glycosylation | google.comgoogle.comgoogle.comgoogle.com |

| Bacillus aryabhattai | Thiocolchicine | Thiocolchicoside | Biotransformation via 3-demethyl analogue | google.comgoogle.comgoogle.com |

| Centella asiatica (cell culture) | Thiocolchicine | Monoglucosyl derivatives | Glycosylation | researchgate.net |

Cellular Metabolism of this compound in Preclinical Systems

The cellular metabolism of this compound, primarily studied in the context of thiocolchicoside, involves its transformation into various metabolites within biological systems. Preclinical studies provide insights into how cells process this compound.

Following administration, thiocolchicoside is metabolized. A significant metabolic pathway involves the conversion of thiocolchicoside to 3-demethylthiocolchicine (B195318) (also referred to as SL59.0955 or M2) dafrapharma.comwikipedia.org. This metabolite is considered pharmacologically active dafrapharma.com. The metabolism of thiocolchicoside to 3-demethylthiocolchicine can occur during absorption and the first-pass effect, potentially in the acidic environment of the stomach and through liver metabolism ajpsonline.comdafrapharma.com.

Preclinical studies have identified metabolites of thiocolchicoside in urine and feces dafrapharma.com. While unmodified thiocolchicoside is not typically found in urine or feces, metabolites like SL18.0740 and SL59.0955 are present dafrapharma.com. Didemethyl-thiocolchicine has also been found in feces dafrapharma.com.

The metabolic fate and the specific enzymes involved in the cellular metabolism of this compound and its derivatives are areas of ongoing research. Studies on colchicine metabolism, which shares structural similarities with Thiocolchicine, have indicated the involvement of cytochrome P450 enzymes, particularly CYP3A4, in its demethylation researchgate.net. Given the structural relationship, similar enzymatic pathways might be involved in the metabolism of Thiocolchicine, although specific data for this compound in preclinical cellular systems regarding comprehensive metabolic pathways and enzyme kinetics were not extensively detailed in the provided search results beyond the formation of key metabolites.

Preclinical studies have also investigated the effects of thiocolchicoside and its metabolites at the cellular level, including their interaction with cellular components like tubulin doi.org. Thiocolchicine is known to inhibit tubulin polymerization doi.org.

Interactive Data Table: Thiocolchicoside Metabolites

| Metabolite | Alternative Name(s) | Found In (Preclinical) | Notes | References |

| 3-demethylthiocolchicine | SL59.0955, M2 | Urine, Feces | Pharmacologically active | dafrapharma.comwikipedia.org |

| SL18.0740 | - | Urine, Feces | Pharmacologically active | dafrapharma.com |

| Didemethyl-thiocolchicine | - | Feces | - | dafrapharma.com |

Future Directions and Emerging Research Avenues for C22h25no5s

Development of Novel C22H25NO5S-Based Probes and Research Tools

The intrinsic properties of this compound, particularly its interaction with cellular components like tubulin medkoo.com, make it a compelling scaffold for developing novel molecular probes and research tools. Future research could focus on synthesizing modified versions of this compound incorporating reporter groups, such as fluorescent tags, biotinylation handles, or radioactive isotopes. These labeled analogs could serve as valuable tools for visualizing the compound's distribution in cells and tissues, identifying its binding partners beyond known targets, and studying its cellular uptake and efflux mechanisms with high specificity.

Furthermore, the development of activity-based probes (ABPs) derived from this compound could enable the identification and characterization of enzymes or other proteins that interact covalently or non-covalently with the compound. This could reveal novel metabolic pathways or targets influenced by this compound. The creation of immobilized this compound affinity matrices could also facilitate pull-down assays to isolate and identify interacting proteins from complex biological mixtures. Such tools would be instrumental in elucidating the full spectrum of biological interactions of this compound and its cellular fate. The development of selective small molecule inhibitors, or chemical probes, is recognized as having a major impact on understanding human biology and validating novel disease-associated targets uni-muenchen.de. This highlights the potential utility of this compound derivatives as such probes.

Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics) in this compound Research

The advent of high-throughput multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented opportunities to comprehensively understand the biological impact of this compound. Integrating data from these different layers can provide a holistic view of how cells and organisms respond to exposure to this compound.

Future studies could involve treating cell lines or model organisms with this compound and then performing transcriptomic analysis (RNA-Seq) to identify changes in gene expression profiles. This could reveal pathways that are upregulated or downregulated in response to the compound. Concurrently, proteomic analysis (e.g., mass spectrometry-based proteomics) could quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of altered gene expression and potential direct protein interactions with this compound. Metabolomic profiling could identify changes in intracellular or extracellular metabolite levels, reflecting the impact of this compound on metabolic pathways.

Integrating these diverse datasets using bioinformatics and computational approaches can help to build comprehensive biological networks, identifying key molecular players and pathways affected by this compound treatment. This integrated approach can uncover complex mechanisms of action that might not be evident from single-omics studies and could lead to the identification of biomarkers of response or resistance. Multi-omics integration is increasingly central to biomedical research, aiming to combine different datasets to aid in analysis, visualization, and interpretation of biological processes frontiersin.orgmedrxiv.orggenome.gov. This approach can help define relationships among different types of omics data to unravel biological networks genome.gov.

Advancements in Complex In Vitro Models (e.g., Organ-on-a-Chip, Humanized Models)

Traditional two-dimensional cell culture systems often fail to fully replicate the complexity of human tissues and organs. Advancements in complex in vitro models, such as organ-on-a-chip technology and humanized models, offer more physiologically relevant platforms for studying the effects of compounds like this compound.

Organ-on-a-chip devices are microfluidic systems that simulate the structure and function of living organs, incorporating multiple cell types, mechanical forces, and biochemical gradients mdpi.commicronit.comwikipedia.orgelveflow.comfrontiersin.org. Future research could utilize organ-on-a-chip models representing relevant tissues or organs to study the effects of this compound in a more physiologically accurate context. For example, a liver-on-a-chip could be used to assess its metabolism and potential hepatotoxicity, while a gut-on-a-chip could model its absorption and impact on intestinal cells. Multi-organ-on-a-chip systems could even be developed to study the systemic distribution and effects of this compound across interconnected organs elveflow.com.

Humanized models, which involve introducing human cells, tissues, or genes into animal models, offer another avenue for research. These models can provide insights into the in vivo behavior of this compound in a more human-relevant system than traditional animal models. While the prompt excludes discussion of dosage and safety in the final article, these advanced in vitro and humanized models are crucial for obtaining more predictive data on compound behavior before potential in vivo studies, aligning with the goal of accelerating research and potentially reducing reliance on animal testing mdpi.comelveflow.com. Organ-on-a-chip technology is a promising tool for biological research, enabling high-resolution, real-time imaging and analysis of cellular activities in functional tissue and organ contexts mdpi.com.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While this compound is known for its activity against tubulin medkoo.com, it is possible that it interacts with other biological targets or influences undiscovered mechanisms of action. Future research should employ unbiased screening approaches to identify these novel interactions.

Techniques such as affinity purification coupled with mass spectrometry (AP-MS) could be used with this compound probes to pull down interacting proteins from cell lysates, identifying both known and novel binding partners. Phenotypic screening of cell lines or model organisms treated with this compound could reveal unexpected biological effects, which can then be investigated to identify the underlying molecular mechanisms. High-content imaging screens could identify specific cellular phenotypes induced by this compound, guiding the search for relevant targets and pathways.